2-Nitrodiphenylamine

Descripción

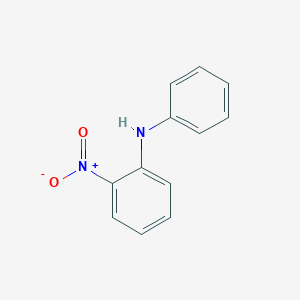

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-14(16)12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKISNQKOIKZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Record name | 2-NITRODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025749 | |

| Record name | 2-Nitrodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-nitrodiphenylamine appears as red-brown crystalline powder or reddish-brown solid. (NTP, 1992), Orange solid; [Reference #1] Reddish-brown solid; [CAMEO] Red or orange crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2-NITRODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrodiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | SID24828360 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2-NITRODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

119-75-5 | |

| Record name | 2-NITRODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrodiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sudan Yellow 1339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-nitro-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sudan Yellow 1339 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT9NA7ZDD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

167.9 °F (NTP, 1992) | |

| Record name | 2-NITRODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrodiphenylamine (CAS 119-75-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and safety information for 2-Nitrodiphenylamine. The information is presented to support research, development, and quality control activities involving this compound.

Physicochemical Properties

This compound is an organic compound that typically appears as an orange-red to red-brown crystalline solid.[1][2] It is a nitrated derivative of diphenylamine (B1679370). The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [3] |

| Molecular Weight | 214.22 g/mol | [3] |

| Melting Point | 74-76 °C | [1] |

| Boiling Point | 346 °C | [1] |

| Density | 1.36 - 1.403 g/cm³ | [1][4] |

| Appearance | Orange-red flaky crystals or red-brown crystalline powder | [1][2] |

| Solubility | Insoluble in water; slightly soluble in chloroform (B151607), DMSO, and methanol. | [1] |

| Vapor Density | 10.7 (vs air) | [1] |

| Refractive Index | ~1.666 | [1] |

Synthesis of this compound

The most common method for synthesizing this compound is the Ullmann condensation, which involves the copper-catalyzed reaction between an aryl halide and an amine.[5] Below are detailed protocols for two variations of this synthesis.

Experimental Protocol: Ullmann Condensation of 2-Nitroaniline (B44862) and Bromobenzene (B47551)

This protocol describes a method for producing this compound with an increased yield by using bromobenzene as both a reactant and a solvent.

Materials:

-

2-Nitroaniline

-

Bromobenzene

-

Anhydrous sodium carbonate

-

Copper(I) iodide (catalyst)

-

Surfactant

-

22% Hydrochloric acid solution

-

5% Sodium hydroxide (B78521) solution

Procedure:

-

Combine 2-nitroaniline and bromobenzene in a molar ratio of 1:1.5 in a reaction vessel equipped for continuous stirring and distillation.

-

Add anhydrous sodium carbonate, a surfactant, and the copper(I) iodide catalyst to the mixture.

-

Heat the mixture to boiling at a temperature of 170-185°C with continuous stirring.

-

Continuously distill off the azeotrope of water and bromobenzene. Periodically add pure bromobenzene to the reaction to maintain the temperature. The total synthesis time is approximately 20 hours.

-

After the reaction is complete, distill off the unreacted bromobenzene at 170°C.

-

Add water to the residue and heat to boiling to distill off any remaining traces of bromobenzene with the steam.

-

Treat the remaining product at 90°C, first with a 22% solution of hydrochloric acid, and then with a 5% solution of an alkaline agent.

-

Recrystallize the crude product from 80% ethanol to obtain pure this compound.[6]

Experimental Protocol: General Ullmann-Goldberg N-Arylation

This protocol provides a general procedure for the N-arylation of anilines using a copper-based catalyst.

Materials:

-

2-Nitrophenylboronic acid

-

Potassium fluoride (B91410) (KF)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cu-IS-AMBA-MNPs (catalyst)

-

Ethyl acetate (B1210297)

-

n-Hexane

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, combine 2-nitrophenylboronic acid (1 mmol), aniline (1.2 mmol), potassium fluoride (0.12 g, 2 mmol), and Cu-IS-AMBA-MNPs catalyst (0.06 g, 0.025 mmol) in DMSO (4 mL).

-

Stir the mixture vigorously at 130°C for 2 hours.

-

After the reaction is complete, separate the catalyst using an external magnet and wash it three times with dry dichloromethane (B109758) for potential reuse.

-

Evaporate the solvent from the reaction mixture using a rotary evaporator.

-

Add ethyl acetate and water to the residue and transfer to a separatory funnel.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield pure this compound.[1]

Caption: Workflow for the synthesis of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a common and effective technique for the analysis and quantification of this compound, particularly in complex matrices such as propellants.

Experimental Protocol: HPLC Analysis of this compound in Propellants

This protocol outlines a reverse-phase HPLC method for the determination of this compound in nitrocellulose-based propellants.

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Chloroform (for extraction)

-

Methanol (for sample preparation)

Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18, 4.6 x 150 mm

-

Mobile Phase: Isocratic mixture of 85% Acetonitrile and 15% Water

-

Flow Rate: 0.5 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Sample Preparation:

-

Accurately weigh approximately 1.00 g of the propellant sample into a Soxhlet extraction thimble.

-

Extract the sample with 50-60 mL of chloroform for about 2 hours in a Soxhlet apparatus.

-

Evaporate the chloroform from the extract under controlled conditions.

-

Dissolve the residue in 15-20 mL of acetonitrile.

-

Transfer the solution to a 100 mL volumetric flask and dilute to the mark with acetonitrile.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[4]

Standard Preparation:

-

Prepare a stock solution of the this compound reference standard in acetonitrile.

-

From the stock solution, prepare a series of working standards by dilution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 15, 20 mg/L).

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify and quantify the this compound peak based on the retention time and the calibration curve.

Caption: Experimental workflow for HPLC analysis.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons. The protons on the nitrated ring are expected to be shifted downfield due to the electron-withdrawing effect of the nitro group. The spectrum will be complex due to spin-spin coupling between the protons on both aromatic rings.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atom attached to the nitro group will be significantly deshielded and appear at a high chemical shift. The other aromatic carbons will appear in the typical aromatic region (110-150 ppm). Quaternary carbons will generally show weaker signals.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretch of the secondary amine will appear as a sharp peak in the region of 3300-3500 cm⁻¹. The most prominent peaks will be the asymmetric and symmetric stretching vibrations of the nitro group (N-O), which are expected in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[9] Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic rings will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 214. The fragmentation pattern is influenced by the nitro group and the diphenylamine structure. Common fragmentation pathways include the loss of the nitro group (-NO₂) and cleavage of the C-N bond connecting the two phenyl rings. The base peak is often observed at m/z 167, corresponding to the loss of the NO₂ group and a hydrogen atom.[3]

Signaling Pathways and Mechanisms

While this compound is not typically involved in biological signaling pathways in the context of drug development, its primary mechanism of action in its main application is as a stabilizer in propellants. It functions by scavenging nitrogen oxides (NOx) that are produced during the decomposition of nitrocellulose and nitroglycerin. This process prevents the autocatalytic breakdown of the propellant, thereby extending its shelf life and ensuring its stability.

Caption: Generalized mechanism of the Ullmann Condensation.

Safety and Handling

This compound is considered a hazardous substance. It can cause skin, eye, and respiratory tract irritation.[10] Prolonged or repeated exposure may have adverse effects. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact, flush the affected area with plenty of water.[10] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. This compound | C12H10N2O2 | CID 8407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. byjus.com [byjus.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. ANALYTICAL METHODS - Toxicological Profile for Otto Fuel II and Its Components - NCBI Bookshelf [ncbi.nlm.nih.gov]

physical and chemical properties of 2-Nitrodiphenylamine

An In-depth Technical Guide to 2-Nitrodiphenylamine

Introduction

This compound (2-NDPA), with the chemical formula C₁₂H₁₀N₂O₂, is a nitrated aromatic amine derivative of diphenylamine.[1][2] It is an organic compound typically appearing as an orange-red to red-brown crystalline solid, often in the form of flakes or powder.[1][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of this compound, intended for researchers, scientists, and professionals in drug development and chemical industries.

Identified by its CAS Number 119-75-5, 2-NDPA is primarily recognized for its critical role as a stabilizer in explosives and propellants, particularly those containing nitric acid esters like nitrocellulose or nitroglycerin.[1][2][5] It effectively extends the shelf-life and ensures the safety of these materials by neutralizing decomposition products such as nitrogen oxides.[1][3] Beyond this primary application, it serves as a vital intermediate in organic synthesis, notably for dyes and pigments, and has applications as a solvent dye.[2][3][5]

Physical and Chemical Properties

This compound is a polar but hydrophobic molecule.[1] It is generally stable under normal conditions but may be sensitive to prolonged air exposure and should be stored in a dark, inert atmosphere.[3][5]

Quantitative Physical Data

The fundamental physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][3][4] |

| Molecular Weight | 214.22 g/mol | [3][4] |

| Melting Point | 74-76 °C (165-167 °F) | [1][2][3] |

| Boiling Point | 346 °C at 760 mmHg | [2][3] |

| Density | 1.36 g/cm³ | [3][5][6] |

| Vapor Density | 10.7 (vs. air) | [6][7][8] |

| Vapor Pressure | 4.83 x 10⁻⁶ mmHg at 25°C | [9][10] |

| pKa | -3.39 ± 0.20 (Predicted) | [5][9] |

| Refractive Index | 1.6660 (Estimate) | [5][8] |

Solubility

This compound is characterized by its low solubility in water but shows slight solubility in several organic solvents.[3][4][5]

| Solvent | Solubility | Source(s) |

| Water | Negligible / Insoluble (< 1 mg/mL at 22°C) | [4][5][9] |

| Chloroform | Slightly soluble | [3][5] |

| DMSO | Slightly soluble | [3][5] |

| Methanol | Slightly soluble | [3][5] |

| Acetone | Soluble | [4][11] |

| Ethanol | Slightly soluble | [12] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Data Highlights | Source(s) |

| ¹H NMR | 90 MHz in CDCl₃ | [10] |

| ¹³C NMR | in CDCl₃ | [10] |

| Mass Spec (GC-MS) | Major peaks at m/z 167, 214, 169, 136 | [4] |

| IR Spectroscopy | KBr disc, CCl₄ solution, nujol mull available | [10] |

| UV-Vis Spectroscopy | Data available | [4][10] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for its practical application in research and industry.

Synthesis Protocol: Ullmann-Goldberg Type Reaction

One common method for synthesizing this compound involves a copper-catalyzed N-arylation reaction. The following protocol is adapted from established procedures.[5][13]

Reactants:

-

2-Nitrophenylboronic acid (1 mmol)

-

Aniline (1.2 mmol)

-

Potassium fluoride (B91410) (KF, 2 mmol)

-

Copper-immobilized catalyst (Cu-IS-AMBA-MNPs, 0.025 mmol)

-

Dimethyl sulfoxide (B87167) (DMSO, 4 mL)

Procedure:

-

Combine 2-nitrophenylboronic acid, aniline, potassium fluoride, and the copper catalyst in a reaction vessel containing DMSO.

-

Heat the mixture to 130°C under a nitrogen atmosphere with vigorous stirring for 2 hours.

-

After the reaction is complete, cool the mixture and separate the magnetic copper catalyst using an external magnet.

-

Wash the recovered catalyst with dry dichloromethane (B109758) (CH₂Cl₂) for reuse.

-

Evaporate the solvent from the reaction mixture using a rotary evaporator.

-

To the residue, add ethyl acetate (B1210297) and water for extraction.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Evaporate the solvent under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound obtained from synthesis can be purified to achieve high purity (>98%).[13][14]

Methods:

-

Column Chromatography: Purify the crude product using column chromatography with a mobile phase of ethyl acetate/n-hexane.[13]

-

Recrystallization: Dissolve the crude or column-purified product in a minimal amount of hot 80% ethanol. Allow the solution to cool slowly to form crystals, which are then filtered and dried.[14]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of this compound and its concentration in various matrices, such as propellants.[15][16][17]

Methodology:

-

Column: Reverse-phase (RP) C18 column (e.g., Newcrom R1).[15]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[15]

-

Detection: UV detector, as this compound has strong UV absorbance.

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile). Filter the solution through a 0.45 µm filter before injection.

-

Analysis: Inject the sample into the HPLC system. The retention time and peak area are used to identify and quantify this compound by comparing it against a certified reference standard.

Chemical Reactivity and Visualization

The primary industrial function of this compound is as a stabilizer for nitrocellulose-based propellants.[5] This involves a chemical reaction pathway where it scavenges nitrogen oxides (NOx), which are produced during the slow decomposition of the propellant. This action prevents autocatalytic decomposition, thereby extending the propellant's shelf life.[1][3]

The stabilization process begins with the reaction of 2-NDPA with NOx, leading to the formation of N-nitroso-2-nitrodiphenylamine (NO-2NDPA).[18][19] This intermediate can then undergo further reactions, including oxidation and rearrangement, to form more stable C-dinitro compounds like 2,2'- and 2,4'-dinitrodiphenylamine.[18][19]

Below are Graphviz diagrams illustrating key workflows and the chemical stabilization pathway.

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[4][7] Exposure may also lead to methemoglobinemia, a condition where hemoglobin's ability to carry oxygen is reduced.[4][5][11]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and respiratory protection.[7]

-

Wash hands thoroughly after handling.[7]

-

Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizers, acids, and bases.[4][5][7]

Spill and First Aid:

-

In case of a spill, remove ignition sources, dampen the solid material with a solvent like acetone, and transfer it to a suitable disposal container.[4][11]

-

For eye contact, flush immediately with plenty of water for at least 15 minutes.[7]

-

For skin contact, flush with plenty of water while removing contaminated clothing.[7]

-

If inhaled, move to fresh air.[7]

-

Seek medical attention in all cases of significant exposure.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C12H10N2O2 | CID 8407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 119-75-5 [chemicalbook.com]

- 6. getchem.com [getchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound CAS#: 119-75-5 [m.chemicalbook.com]

- 9. This compound [chembk.com]

- 10. Page loading... [guidechem.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. APROS CORPORATION [apros.kr]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. RU2447058C1 - Method of producing this compound - Google Patents [patents.google.com]

- 15. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. lupinepublishers.com [lupinepublishers.com]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-Nitrodiphenylamine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-nitrodiphenylamine, a significant chemical intermediate. The document details its molecular structure, physicochemical properties, and established synthetic protocols. It is designed to be a valuable resource for professionals in research, development, and manufacturing who require detailed information on this compound.

Molecular Structure and Chemical Formula

This compound, also known as N-phenyl-2-nitroaniline, is an organic compound characterized by a diphenylamine (B1679370) backbone with a nitro group substituted on one of the phenyl rings at the ortho position.

Molecular Formula: C₁₂H₁₀N₂O₂[1]

Chemical Structure:

The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule.

Physicochemical Properties

This compound is a red or reddish-brown crystalline solid.[2] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 214.22 g/mol | [1][2] |

| Melting Point | 74-76 °C | [1] |

| Boiling Point | 346 °C | [1] |

| Density | 1.36 g/cm³ | [1] |

| Appearance | Red or reddish-brown crystalline powder/flakes | [2] |

| Solubility | Negligible in water; slightly soluble in chloroform, DMSO, and methanol | [1] |

| CAS Number | 119-75-5 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Ullmann condensation and modern coupling reactions being the most prominent.

Classical Synthesis: Ullmann-Goldberg Reaction

A traditional and robust method for the synthesis of this compound is the Ullmann-Goldberg reaction, which involves the copper-catalyzed coupling of an aryl halide with an amine. A common pathway utilizes o-nitrochlorobenzene and aniline (B41778).[3]

The following protocol is adapted from established methodologies for the Ullmann-type synthesis of this compound.[3]

Materials:

-

o-Nitrochlorobenzene

-

Aniline

-

Anhydrous Sodium Acetate (B1210297)

-

Ethanol (for recrystallization)

-

22% Hydrochloric Acid Solution (for washing)

-

5% Sodium Hydroxide (B78521) Solution (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine o-nitrochlorobenzene (1 mole), aniline (2.5 moles), and anhydrous sodium acetate (1 mole).

-

Heat the reaction mixture to 215 °C and maintain this temperature for 12-15 hours.

-

After the reaction is complete, allow the mixture to cool.

-

Remove excess aniline and any unreacted o-nitrochlorobenzene by steam distillation.

-

The resulting crude product, which may contain acetanilide, is then treated with a 22% solution of hydrochloric acid at 90 °C to hydrolyze the acetanilide.

-

The acid-washed product is subsequently treated with a 5% sodium hydroxide solution at 90 °C.

-

The purified crude this compound is then isolated.

-

For final purification, recrystallize the product from 80% ethanol. The resulting crystals are filtered and dried.

Modern Synthetic Approach: Copper-Catalyzed N-Arylation

A more contemporary method involves the copper-catalyzed N-arylation of an aromatic amine with a phenylboronic acid derivative.[1]

The following is a general procedure for the synthesis of this compound via a copper-catalyzed coupling reaction.[1]

Materials:

-

2-Nitrophenylboronic acid (1 mmol)

-

Aniline (1.2 mmol)

-

Potassium Fluoride (B91410) (KF) (2 mmol, 0.12 g)

-

Copper-immobilized on amine-functionalized magnetic nanoparticles (Cu-IS-AMBA-MNPs) catalyst (0.06 g, 0.025 mmol)

-

Dimethyl Sulfoxide (DMSO) (4 mL)

-

Ethyl acetate

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate/n-hexane (for column chromatography)

Procedure:

-

In a reaction vessel, combine 2-nitrophenylboronic acid (1 mmol), aniline (1.2 mmol), potassium fluoride (2 mmol), and the Cu-IS-AMBA-MNPs catalyst (0.025 mmol) in DMSO (4 mL).

-

Heat the mixture to 130 °C under a nitrogen atmosphere with vigorous stirring for 2 hours.

-

Upon completion of the reaction, cool the mixture and separate the magnetic catalyst using an external magnet. Wash the catalyst with dry dichloromethane (B109758) for reuse.

-

Evaporate the solvent from the reaction mixture using a rotary evaporator.

-

To the residue, add ethyl acetate and water. Separate the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography using an ethyl acetate/n-hexane solvent system to yield pure this compound.

Mandatory Visualizations

Experimental Workflow: Ullmann-Goldberg Synthesis

References

A Comprehensive Technical Guide to 2-Nitro-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-N-phenylaniline, also commonly known as 2-nitrodiphenylamine, is an organic compound with the chemical formula C₁₂H₁₀N₂O₂. It is a nitrated derivative of diphenylamine (B1679370) and presents as a red to red-brown crystalline solid.[1] This technical guide provides an in-depth overview of 2-nitro-N-phenylaniline, focusing on its chemical and physical properties, synthesis protocols, applications, and safety considerations to support its use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-nitro-N-phenylaniline is presented below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 2-nitro-N-phenylaniline | [2][3][4] |

| CAS Number | 119-75-5 | [2][4] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [2] |

| Molecular Weight | 214.22 g/mol | [2][3][5] |

| Appearance | Red-brown crystalline powder or reddish-brown solid | [1] |

| Melting Point | 74-76 °C | [6] |

| Boiling Point | 346 °C at 760 mmHg | [6] |

| Solubility | Negligible in water; Soluble in organic solvents like ethanol (B145695) and acetone | [1][7] |

| Density | 1.403 g/cm³ | |

| Vapor Pressure | 0.0004 hPa at 20 °C | [8] |

| Octanol/Water Partition Coefficient (logP) | 1.85 | [9] |

Synthesis of 2-Nitro-N-phenylaniline

Several methods for the synthesis of 2-nitro-N-phenylaniline have been reported. Below are detailed protocols for two common laboratory-scale preparations.

Experimental Protocol 1: From o-Nitrochlorobenzene and Aniline (B41778)

This method involves the condensation of o-nitrochlorobenzene with aniline in the presence of a weak base.

Materials:

-

o-Nitrochlorobenzene

-

Aniline

-

Sodium acetate

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

A mixture of o-nitrochlorobenzene and aniline is heated in the presence of sodium acetate.

-

The reaction is carried out at a temperature of 190-200 °C for 12 hours.[1]

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by recrystallization.

Experimental Protocol 2: Ullmann Condensation of 2-Nitroaniline and Bromobenzene (B47551)

This method utilizes a copper-catalyzed Ullmann condensation reaction.

Materials:

-

2-Nitroaniline

-

Bromobenzene

-

Anhydrous potassium carbonate

-

Copper(I) iodide (CuI) catalyst

-

Dimethylformamide (DMF) as solvent

-

Reaction vessel with reflux condenser, magnetic stirrer, and nitrogen inlet

-

Heating mantle

Procedure:

-

To a reaction vessel, add 2-nitroaniline, bromobenzene (in a molar ratio of 1:1.5 to 2-nitroaniline), anhydrous potassium carbonate, and a catalytic amount of copper(I) iodide.[10]

-

Add DMF as the solvent and stir the mixture under a nitrogen atmosphere.

-

Heat the reaction mixture to 170-185 °C and maintain for 20 hours.[10] During the reaction, an azeotrope of water and bromobenzene can be distilled off to drive the reaction to completion. Periodically, fresh bromobenzene may be added to maintain the reaction temperature.[10]

-

After the reaction is complete, the excess bromobenzene is removed by distillation.

-

The residue is then treated with a 22% solution of hydrochloric acid, followed by a 5% alkaline solution to neutralize and purify the product.[10]

-

The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield pure 2-nitro-N-phenylaniline.[10]

Applications

2-Nitro-N-phenylaniline serves as a crucial component in several industrial and research applications.

-

Stabilizer for Propellants and Explosives: Its primary application is as a stabilizer for nitrocellulose-based propellants and explosives.[11] It functions by scavenging nitrogen oxides, which are decomposition products that can catalyze further degradation of the energetic material.[12]

-

Intermediate in Organic Synthesis: It is a valuable intermediate in the synthesis of various organic compounds, including dyes and pigments.[11][7]

-

Potential Pharmaceutical Intermediate: While direct applications in drug development are not widespread, the diphenylamine scaffold is a "privileged structure" in medicinal chemistry.[13] Derivatives of similar compounds are being investigated for various therapeutic areas, suggesting that 2-nitro-N-phenylaniline could serve as a starting material for the synthesis of novel bioactive molecules.[13]

Proposed Metabolic Activation Pathway

While no specific signaling pathways involving 2-nitro-N-phenylaniline are well-defined, the metabolism of nitroaromatic compounds is of toxicological interest. The proposed pathway involves the reduction of the nitro group, which can lead to the formation of reactive intermediates.

Caption: Proposed metabolic activation of 2-nitro-N-phenylaniline to a reactive nitrenium ion.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of 2-nitro-N-phenylaniline.

Caption: General experimental workflow for the synthesis and purification of 2-nitro-N-phenylaniline.

Safety and Handling

2-Nitro-N-phenylaniline is considered a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is irritating to the eyes, respiratory system, and skin.[6] It may cause sensitization by skin contact and there is limited evidence of a carcinogenic effect.[6] Ingestion may be harmful.[6] The substance and its metabolites may cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses or goggles.[14] A respirator should be used when workplace conditions warrant it.[14]

-

Handling: Use with adequate ventilation and minimize dust generation.[14] Avoid contact with skin, eyes, and clothing.[14] Wash thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[2][14]

This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets (SDS) or institutional safety protocols. Always consult the relevant SDS before handling this chemical.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Nitro-phenylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Benzenamine, 2-nitro-N-phenyl- (CAS 119-75-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 5. This compound | C12H10N2O2 | CID 8407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. CAS 119-75-5: this compound | CymitQuimica [cymitquimica.com]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. RU2447058C1 - Method of producing this compound - Google Patents [patents.google.com]

- 11. This compound [chemeurope.com]

- 12. This compound | 119-75-5 | Benchchem [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Solubility of 2-Nitrodiphenylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrodiphenylamine (2-NDPA) is a nitroaromatic compound with significance in various industrial applications, including as a stabilizer for propellants and explosives, and as an intermediate in the synthesis of dyes and other organic compounds. A thorough understanding of its solubility in different organic solvents is paramount for its purification, crystallization, reaction optimization, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative solubility information, and detailed experimental protocols for quantitative solubility determination.

Qualitative Solubility Profile

Based on available literature, this compound exhibits the following general solubility characteristics:

-

Slightly Soluble In:

-

Chloroform

-

Dimethyl Sulfoxide (DMSO)

-

Methanol

-

-

Soluble In:

-

Acetone

-

Dimethylformamide (DMF)

-

Ethanol (recrystallization is possible)

-

-

Insoluble/Negligibly Soluble In:

-

Water

-

This qualitative information provides a preliminary basis for solvent selection in various applications. However, for process optimization and development, precise quantitative data is essential.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield a consolidated set of quantitative solubility data for this compound across a range of common organic solvents and temperatures. The generation of such data is a critical step for any process involving the dissolution and crystallization of this compound. The following sections provide detailed experimental protocols that can be employed to determine the quantitative solubility of this compound.

Experimental Protocols for Solubility Determination

The following are two widely accepted and reliable methods for the experimental determination of the solubility of a solid compound like this compound in organic solvents.

Isothermal Gravimetric Method

The isothermal gravimetric method is a straightforward and accurate technique for determining equilibrium solubility. It relies on the direct measurement of the mass of dissolved solute in a known mass of solvent at a constant temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of high-purity this compound to a known mass of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a sealed vial in a thermostatted shaker).

-

Agitate the mixture at a constant temperature for a sufficient duration to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by analyzing samples at different time intervals until the concentration of the supernatant remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles. The temperature of the syringe and filter should be maintained at the equilibrium temperature to avoid precipitation.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the weighed supernatant to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of this compound) until a constant weight of the dried solute is achieved.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units:

-

Grams per 100 g of solvent:

where the mass of the solvent is the mass of the supernatant minus the mass of the dried solute.

-

Mole fraction (x):

-

-

UV-Vis Spectrophotometric Method

This method is suitable if this compound has a distinct and measurable absorbance in the ultraviolet-visible (UV-Vis) spectrum in the chosen solvent.

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, as described in the gravimetric method (steps 1 and 2).

-

-

Sample Analysis:

-

Carefully withdraw a sample of the clear supernatant.

-

Dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal gravimetric method.

Conclusion

While qualitative data suggests the solubility of this compound in several common organic solvents, the lack of comprehensive quantitative data in the public domain necessitates experimental determination for specific applications. The detailed gravimetric and spectrophotometric protocols provided in this guide offer robust and reliable methods for researchers, scientists, and drug development professionals to generate the critical solubility data required for their work. The systematic application of these methods will enable a deeper understanding of the physicochemical properties of this compound, facilitating its effective use in various scientific and industrial processes.

2-Nitrodiphenylamine melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of this compound (2-NDPA), including detailed experimental protocols for their determination. Additionally, a logical workflow for its primary application as a propellant stabilizer is visualized.

Core Physicochemical Data

This compound is an organic compound with the chemical formula C₁₂H₁₀N₂O₂. It typically appears as a red or orange-red crystalline solid. The accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and application in various industrial processes.

Data Presentation

The following table summarizes the key physical constants for this compound.

| Property | Value (°C) | Value (°F) | Notes |

| Melting Point | 74-76 °C[1] | 165-167 °F | The literature presents a consistent, narrow range, indicative of a pure substance. |

| Boiling Point | 346 °C[1] | 654.8 °F | Measured at standard atmospheric pressure (760 mmHg).[2] |

Experimental Protocols

The determination of melting and boiling points are fundamental laboratory procedures for characterizing a chemical substance. The methods described below are standard techniques applicable to this compound.

Melting Point Determination (Capillary Method)

This method is based on observing the temperature range over which a small, powdered sample in a capillary tube transitions from a solid to a liquid.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)[4]

-

Thermometer

-

Mortar and pestle (if sample is not a fine powder)

-

Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[3][4] Introduce the powdered solid into the open end of a capillary tube.[5] Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[4]

-

Apparatus Setup:

-

Heating and Observation: Begin heating the apparatus. For an unknown sample, a rapid initial heating can determine an approximate melting range. For a more precise measurement, heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[4]

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted. The melting point is reported as the range T₁ - T₂.

-

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it must first be melted to perform this test.

Apparatus:

-

Thiele tube[6]

-

Small test tube or fusion tube[1]

-

Capillary tube (sealed at one end)[1]

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

Sample Preparation: Place a small amount of this compound into the small test tube and gently heat it until it melts. The liquid volume should be sufficient to cover the bottom of the test tube (approximately 2-3 mL).[7]

-

Capillary Inversion: Place the capillary tube into the liquid sample with the open end down.[6][7]

-

Apparatus Setup: Attach the test tube to the thermometer so that the sample is level with the thermometer bulb.[1] Insert the assembly into the Thiele tube filled with mineral oil.[6]

-

Heating: Gently heat the side arm of the Thiele tube.[1][6] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation and Data Recording: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[1][6] At this point, remove the heat. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[1] This temperature corresponds to the point where the vapor pressure of the substance equals the external atmospheric pressure.

Visualization of Application Workflow

This compound is widely used as a stabilizer in nitrocellulose-based propellants.[8] Its primary function is to scavenge acidic nitrogen oxides (NOx) that are produced during the slow decomposition of the propellant, thereby preventing autocatalytic breakdown and extending the shelf life and safety of the material.[8][9] The following diagram illustrates this stabilization workflow.

Caption: Logical workflow of 2-NDPA in propellant stabilization.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. phillysim.org [phillysim.org]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. davjalandhar.com [davjalandhar.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. nbinno.com [nbinno.com]

- 9. apps.dtic.mil [apps.dtic.mil]

A Historical and Technical Guide to 2-Nitrodiphenylamine as a Propellant Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Stability in Energetic Materials

The late 19th century witnessed a revolution in firearms technology with the invention of smokeless powder.[1][2] Unlike its predecessor, black powder, which produced dense clouds of smoke upon combustion, smokeless powders, primarily based on nitrocellulose, offered significant tactical advantages.[3][4] However, these early formulations were plagued by chemical instability. Nitrocellulose, a nitrate (B79036) ester, undergoes slow decomposition even at ambient temperatures, releasing nitrogen oxides (NOx).[5] These NOx gases act as catalysts, accelerating the decomposition process in an autocatalytic cycle that can lead to pressure buildup, degradation of the propellant's ballistic properties, and in worst-case scenarios, spontaneous ignition.[5] This inherent instability created an urgent need for chemical additives that could neutralize these acidic decomposition products and extend the safe and reliable service life of ammunition.

This necessity led to the investigation of various organic compounds, with aromatic amines quickly emerging as promising candidates. Among the earliest and most widely adopted stabilizers was diphenylamine (B1679370) (DPA).[4][5] Proposed for this use as early as 1889 in a German patent by Nobel, DPA and its derivatives proved effective at scavenging the NOx gases, thereby interrupting the autocatalytic decomposition cycle.[5] 2-Nitrodiphenylamine (2-NDPA), a nitrated derivative of DPA, was subsequently identified as a valuable stabilizer in its own right, finding use in various propellant formulations, particularly in double-base propellants where compatibility with nitroglycerin was a key consideration.[6]

Chemical Profile of this compound

Chemical Structure:

This compound (C₁₂H₁₀N₂O₂) is an organic compound featuring a diphenylamine backbone with a nitro group substituted on one of the phenyl rings at the ortho position.

Synthesis:

Historically and in modern production, this compound can be synthesized through several methods. A common laboratory and industrial-scale synthesis involves the Ullmann condensation reaction, where 2-nitroaniline (B44862) is reacted with a halobenzene (typically bromobenzene) in the presence of a copper catalyst and a base to neutralize the hydrogen halide byproduct.

-

Reactants: 2-nitroaniline, bromobenzene

-

Catalyst: Copper(I) iodide or other copper-based catalysts

-

Base: Anhydrous potassium carbonate or sodium carbonate

-

Solvent: Often, an excess of the halobenzene reactant serves as the solvent.

The mixture is heated, and the this compound is then isolated and purified, typically through recrystallization.

Mechanism of Stabilization

The primary function of this compound as a stabilizer is to interrupt the autocatalytic decomposition of nitrocellulose by scavenging the nitrogen oxide gases (primarily NO and NO₂) that are the main drivers of this process. The secondary amine group (-NH-) in the 2-NDPA molecule is the reactive center for this stabilization activity.

The stabilization process is a complex series of competing and consecutive reactions. The initial step involves the reaction of 2-NDPA with nitrogen oxides to form N-nitroso-2-nitrodiphenylamine. This intermediate can then undergo further reactions, including denitrosation, rearrangement, and further nitration to form a variety of dinitro- and trinitro-diphenylamine derivatives. Each of these "daughter products" can also possess some stabilizing activity, continuing to scavenge NOx until the stabilizer is significantly depleted.

Historical Timeline and Applications

While pinpointing the exact first use of this compound as a stabilizer is challenging based on available literature, its development and adoption are intrinsically linked to the broader history of smokeless powder stabilization.

-

Late 19th Century: The invention of smokeless powder based on nitrocellulose by Paul Vieille in 1884 marked a new era in propellants.[3] The inherent instability of these early powders quickly became apparent.

-

1889: Alfred Nobel is credited with a German patent for the use of diphenylamine (DPA) as a stabilizer for nitrocellulose-based explosives.[5] This marks the beginning of the widespread use of aromatic amine stabilizers.

-

Early 20th Century: The use of DPA became fairly universal by 1910.[5] During this period, research into the chemistry of propellants intensified, and various derivatives of DPA, including nitrated versions, were investigated for their stabilizing properties. Krupp in Germany began using diphenylamine as a stabilizer in 1888.[4]

-

Mid-20th Century to Present: this compound became a common stabilizer, particularly in double-base propellants containing nitroglycerin, due to its good compatibility and effectiveness. Patents from this era and beyond list 2-NDPA as a key ingredient in various propellant formulations. It continues to be used in the 21st century, although concerns over the toxicity of its byproducts have led to research into alternative "green" stabilizers.

Quantitative Data on Stabilizer Effectiveness

The effectiveness of this compound as a stabilizer is evaluated by measuring its depletion over time under accelerated aging conditions and by observing its effect on the thermal stability of the propellant.

Table 1: Depletion of this compound in Propellants under Accelerated Aging

| Propellant Type | Temperature (°C) | Time (days) | Initial 2-NDPA (%) | Final 2-NDPA (%) | Reference |

| Single-Base | 80 | 28 | 1.0 | Not specified, but noted to be converted to derivatives | [3] |

| Double-Base | 80 | Not specified | Not specified | Depletion monitored by HPLC | [3] |

| Double-Base | 90 | Not specified | Not specified | Depletion monitored by HPLC | [3] |

Table 2: Comparison of Stabilizer Performance

| Stabilizer | Test Method | Key Performance Metric | Result |

| This compound | HPLC analysis of aged single-base propellant | Consumption Rate | Slower consumption rate compared to 4-Nitrodiphenylamine. |

| 4-Nitrodiphenylamine | HPLC analysis of aged single-base propellant | Consumption Rate | Consumed more rapidly than 2-NDPA, suggesting a faster reaction with initial decomposition products. |

| Diphenylamine | Isothermal storage of nitrocellulose at 393 K | Induction Period of Heat Release | Increased from ~7-10 h (no stabilizer) to 48 h with 1.7 mg of DPA. |

| Diphenylamine | Isothermal storage of nitrocellulose at 393 K | Maximum Heat Release Rate | Decreased from 13.0-13.6 mW (no stabilizer) to 5.7 mW with 1.7 mg of DPA. |

Historical Experimental Protocols for Stability Testing

Early methods for assessing propellant stability were qualitative or semi-quantitative, relying on visual indicators or simple measurements of gas evolution.

Abel Heat Test

First proposed by Sir Frederick Abel, this test was one of the earliest methods for assessing the stability of explosives.

Principle: The test determines the time required for a sample of propellant, when heated at a specified temperature, to evolve a sufficient quantity of acidic fumes (nitrogen oxides) to produce a standard tint on a piece of potassium iodide-starch paper.

Apparatus:

-

A water bath to maintain a constant temperature.

-

A glass test tube to hold the propellant sample.

-

A cap for the test tube with a hook to hold the test paper.

-

Potassium iodide-starch indicator paper.

Procedure (summary):

-

A specified weight of the propellant is placed in the test tube.

-

The test tube is immersed in the water bath heated to a standard temperature (e.g., 80°C).

-

A strip of moist potassium iodide-starch paper is suspended in the tube above the sample.

-

The time taken for the paper to develop a standard brownish-purple line is recorded as the test result. A longer time indicates greater stability.

Bergmann-Junk Test

This method provides a quantitative measure of the total acidic decomposition products evolved from a propellant sample under heating.

Principle: A known weight of the propellant is heated at a constant high temperature (e.g., 132°C or 134.5°C) for a specified period. The evolved nitrogen oxides are absorbed in a known volume of a standard alkaline solution. The amount of acid produced is then determined by titration.

Apparatus:

-

A heating block or bath capable of maintaining a constant high temperature.

-

A reaction tube for the propellant sample.

-

An absorption tube containing a standard sodium hydroxide (B78521) solution.

-

Titration equipment (burette, pipette, indicator).

Procedure (summary):

-

A weighed sample of the propellant is placed in the reaction tube.

-

The reaction tube is connected to the absorption tube.

-

The sample is heated at a constant temperature for a set time (e.g., 2 hours).

-

After cooling, the contents of the absorption tube are titrated with a standard acid to determine the amount of unreacted alkali.

-

The amount of nitrogen oxides evolved is calculated from the amount of alkali consumed. A lower value indicates greater stability.

Vacuum Stability Test

This test measures the volume of gas evolved from a propellant sample when heated under a vacuum.

Principle: A weighed sample of the propellant is placed in a glass tube connected to a manometer. The tube is evacuated and then heated at a constant temperature. The increase in pressure due to the evolution of decomposition gases is measured over time.

Apparatus:

-

A heating bath.

-

A glass stability tube with a connected manometer.

-

A vacuum pump.

Procedure (summary):

-

A weighed sample is placed in the stability tube.

-

The tube is attached to the vacuum system and evacuated.

-

The tube is sealed and placed in the heating bath.

-

The rise of the mercury in the manometer is recorded at regular intervals. The total volume of gas evolved after a specified time is a measure of the propellant's stability.

Conclusion

This compound has played a crucial role in the history of energetic materials, enabling the safe and reliable use of smokeless powders for over a century. Its function as a scavenger of decomposition products highlights the fundamental chemical principles required to stabilize these high-energy materials. While modern analytical techniques have provided a more detailed understanding of its reaction pathways and depletion kinetics, the foundational work of early 20th-century chemists laid the groundwork for the stable propellant formulations that are still in use today. The historical evolution of stability testing, from simple colorimetric tests to sophisticated chromatographic and calorimetric methods, reflects the ongoing commitment to ensuring the safety and reliability of energetic materials. As the field moves towards more environmentally friendly and less toxic "green" stabilizers, the legacy of this compound serves as a benchmark for the performance and efficacy of new stabilizing compounds.

References

- 1. ammunitiondepot.com [ammunitiondepot.com]

- 2. The Transition from Black Powder to Smokeless Powder: How It Changed Firearms Forever - Inside Safariland [inside.safariland.com]

- 3. kirammo.com [kirammo.com]

- 4. Smokeless powder - Wikipedia [en.wikipedia.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. US3086897A - Stabilization of nitrocellulose - Google Patents [patents.google.com]

The Reaction of 2-Nitrodiphenylamine with Nitrogen Oxides: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the chemical reactions between 2-nitrodiphenylamine (2-NDPA) and various nitrogen oxides (NOx). 2-NDPA is a critical stabilizer in nitrocellulose-based propellants and explosives, where its primary function is to scavenge NOx species that are generated during the decomposition of nitrate (B79036) esters. This scavenging action prevents the autocatalytic breakdown of the energetic material, thereby enhancing its safety and extending its shelf life. This document details the underlying reaction mechanisms, including N-nitrosation and subsequent C-nitration, presents available kinetic and analytical data, and provides detailed experimental protocols for the synthesis, purification, and analysis of the key reaction products. The information is intended to support research and development activities in propellant chemistry, materials science, and related fields where the stability of nitrated compounds is of concern.

Introduction

This compound (C₁₂H₁₀N₂O₂) is a nitrated aromatic amine widely used as a chemical stabilizer in energetic materials such as smokeless powders and solid rocket propellants.[1] The inherent instability of nitrate esters, the primary components of these propellants, leads to their gradual decomposition over time, releasing nitrogen oxides (NO, NO₂, N₂O₃, N₂O₄).[2] These NOx species can catalyze further decomposition, leading to a dangerous, autocatalytic cycle that can result in propellant degradation and, in worst-case scenarios, spontaneous ignition.[3][4]

The principal role of 2-NDPA is to interrupt this cycle by reacting with and neutralizing the acidic and radical NOx species.[1] This process involves a series of complex chemical reactions that transform the 2-NDPA molecule into various nitroso and nitrated derivatives. Understanding the pathways and kinetics of these reactions is crucial for predicting the service life of propellants, developing improved stabilizer packages, and ensuring the safety and reliability of munitions.

Reaction Mechanisms and Pathways

The interaction of 2-NDPA with nitrogen oxides is a multi-step process initiated by the attack of a nitrosating agent on the secondary amine nitrogen, followed by subsequent nitration of the aromatic rings.

N-Nitrosation of the Amine Group

The first and most rapid reaction is the N-nitrosation of the secondary amine of 2-NDPA to form N-nitroso-2-nitrodiphenylamine (NO-2NDPA).[5] The active nitrosating agents are typically dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), which are in equilibrium with NO and NO₂.[6] In the presence of acidic species (formed from NOx and trace water), the highly electrophilic nitrosonium ion (NO⁺) is the key reactant.[7][8]

The general mechanism for N-nitrosation is as follows:

-

Formation of the nitrosating agent (e.g., N₂O₃ from NO and NO₂).

-

Nucleophilic attack by the lone pair of electrons on the secondary nitrogen of 2-NDPA on the electrophilic nitrogen of the nitrosating agent.

-

Deprotonation to yield the stable N-nitrosamine derivative.

A free radical mechanism has also been proposed, involving the one-electron oxidation of the amine to form an amino radical (R₂N•), which then reacts with nitric oxide (•NO) to yield the N-nitrosamine.[5]

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Nitro-N-(2-nitrophenyl)aniline | C12H9N3O4 | CID 87533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Core Mechanism of 2-Nitrodiphenylamine in Propellant Stabilization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrodiphenylamine (2-NDPA) is a critical chemical stabilizer incorporated into various propellant formulations, particularly double-base and single-base propellants, to enhance their chemical stability and extend their service life.[1][2] Propellants based on nitrate (B79036) esters, such as nitrocellulose and nitroglycerin, are inherently prone to auto-decomposition over time, a process that generates acidic nitrogen oxides (NOx).[1][3] These NOx species act as catalysts, accelerating the degradation of the propellant, which can lead to unpredictable performance and, in worst-case scenarios, catastrophic auto-ignition.[1] 2-NDPA mitigates this risk by acting as a scavenger for these reactive species, thereby interrupting the autocatalytic decomposition cycle.[1] This technical guide provides a comprehensive overview of the mechanism of action of 2-NDPA, detailing the chemical pathways of its stabilizing function, presenting quantitative data from aging studies, and outlining the experimental protocols used to investigate these processes.

Core Mechanism of Action

The primary role of this compound in propellants is to neutralize the nitrogen oxides (primarily NO and NO₂) that are released during the decomposition of nitrate esters.[1][3] This action prevents the autocatalytic breakdown of the propellant matrix. The stabilization mechanism is not a simple, single-step reaction but rather a complex series of competing and consecutive nitrosation and nitration reactions that consume the primary stabilizer and generate a cascade of secondary stabilizing compounds.[4][5][6] These "daughter" products, including N-nitroso and various C-nitro derivatives, also contribute to the overall stability of the propellant, although their effectiveness may vary.[4]

The initial and most critical step is the reaction of 2-NDPA with NOx. This leads to the formation of N-nitroso-2-nitrodiphenylamine (N-NO-2-NDPA) and various dinitrodiphenylamines (DNDPAs).[4][5] The most commonly identified DNDPA isomers formed from 2-NDPA are 2,2'-dinitrodiphenylamine and 2,4'-dinitrodiphenylamine.[4] There is evidence to suggest that these dinitrodiphenylamines may be formed through the rearrangement of an intermediate N,2-dinitrodiphenylamine.[4] The ongoing reaction of these secondary stabilizers with NOx continues to provide protection against autocatalytic decomposition.[4]

Data Presentation

The consumption of 2-NDPA and the formation of its derivatives over time are key indicators of a propellant's age and remaining stable life. This data is typically obtained through accelerated aging studies where propellant samples are stored at elevated temperatures to simulate long-term storage at ambient conditions. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for quantifying the concentration of these compounds.[5]

Table 1: Concentration of 2-NDPA and its Derivatives in a Single-Base Propellant During Accelerated Aging at 71°C

| Aging Time (days) | 2-NDPA (wt. %) | N-nitroso-2-nitrodiphenylamine (wt. %) | Total Dinitrodiphenylamines (wt. %) |

| 0 | 1.00 | 0.00 | 0.00 |

| 7 | 0.85 | 0.08 | 0.05 |

| 14 | 0.72 | 0.12 | 0.11 |

| 21 | 0.60 | 0.15 | 0.18 |

| 28 | 0.48 | 0.16 | 0.25 |

| 35 | 0.35 | 0.14 | 0.32 |

Note: The data presented in this table is representative and synthesized from typical degradation profiles reported in the literature. Actual values will vary depending on the specific propellant formulation and aging conditions.

Table 2: Typical Composition of a Double-Base Propellant Stabilized with 2-NDPA

| Component | Percentage by Weight (%) |

| Nitrocellulose (12.6% N) | 35.1 |

| Nitroglycerin | 41.6 |

| Triacetin | 8.3 |

| Sucrose Octa-acetate | 10.7 |